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N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide

kinase inhibitor design hinge-binding geometry positional isomerism

Medicinal chemistry programs targeting kinase hinge-binding motifs often face library redundancy from overrepresented 3- and 4-pyridyl regioisomers. This compound solves that gap: - Provides a sterically and electronically distinct 2-pyridyl hydrogen-bond acceptor vector for ITK and RET kinase inhibitor design. - The indole-6-carboxamide exit vector directs substituents toward the solvent channel-a trajectory inaccessible to 2- or 3-carboxamide scaffolds. - Enables rapid diversification via amide coupling at the indole 6-position for focused library synthesis. Supplied as a research-grade building block with full analytical characterization.

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 2034522-24-0
Cat. No. B2404292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide
CAS2034522-24-0
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C19H17N5O/c1-24-12-16(11-23-24)18-15(3-2-7-21-18)10-22-19(25)14-5-4-13-6-8-20-17(13)9-14/h2-9,11-12,20H,10H2,1H3,(H,22,25)
InChIKeyIDPQYKRALSVGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide (CAS 2034522-24-0): Procurement-Ready Research Compound


N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide (CAS 2034522-24-0, molecular formula C19H17N5O, molecular weight 331.38 g/mol) is a heterocyclic small molecule belonging to the pyrazolyl-indole carboxamide class . This compound features a distinct pyridine-2-position substitution pattern that differentiates it from its 3- and 5-position pyridine regioisomers. The pyrazolyl-indole scaffold class is recognized in the patent and medicinal chemistry literature as a privileged kinase-inhibitor framework, with demonstrated activity against multiple kinase targets including ITK, CDK2, and RET [1][2]. The compound is available from specialty chemical suppliers as a research-grade building block for kinase inhibitor discovery programs and structure-activity relationship (SAR) studies.

Why N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide Cannot Be Interchanged with Positional Isomers


Pyrazolyl-indole carboxamides with identical molecular formulas but different pyridine substitution positions (2-, 3-, 5-, or 6-) are not functionally interchangeable. The pyridine nitrogen position relative to the pyrazole substituent fundamentally alters the conformational landscape and hydrogen-bonding geometry of the molecule, directly impacting kinase hinge-binding interactions [1]. For example, the 3-pyridyl regioisomer (CAS 2034461-37-3) exhibits antiplasmodial activity in a ChEMBL-deposited NF54 nanoGlo assay at 2 µM, whereas the 2-pyridyl regioisomer (the target compound) has been designed for kinase targeting based on its distinct vector geometry . Additionally, the indole-6-carboxamide linkage provides a different exit vector compared to the indole-2-carboxamide or indole-3-carboxamide regioisomers, which is critical for achieving selective kinase inhibition over anti-targets in the kinome [1][2]. Substituting one positional isomer for another without experimental validation risks loss of target engagement, altered selectivity profiles, and irreproducible SAR data.

Quantitative Differentiation Evidence for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide vs. Structural Analogs


Pyridine 2-Position Substitution: Unique Hinge-Binding Geometry vs. 3-Position and 5-Position Regioisomers

The target compound features a pyridine ring substituted at the 2-position with the 1-methyl-1H-pyrazol-4-yl moiety, a regiospecific arrangement not recapitulated by the 3-pyridyl analog (CAS 2034461-37-3) or 5-pyridyl analogs. In the (4 or 5-aryl)pyrazolyl-indole ITK inhibitor series, the aryl attachment position on the pyrazole was demonstrated to be a critical determinant of kinase selectivity; compounds with 4-aryl substitution exhibited selectivity for ITK over CDK2, GSK3β, and PKA, while 5-aryl substitution altered this profile [1]. The 2-pyridyl geometry places the pyridine nitrogen in a distinct spatial orientation relative to the hinge region of the kinase ATP-binding pocket, enabling hydrogen-bond interactions that are geometrically inaccessible to the 3- and 5-substituted regioisomers. The 3-pyridyl analog (CAS 2034461-37-3) has been tested in a Plasmodium falciparum NF54 nanoGlo assay at 2 µM (single-point, 72 h), representing a divergent biological profile from the kinase-targeted design of the 2-pyridyl regioisomer .

kinase inhibitor design hinge-binding geometry positional isomerism structure-activity relationship

Indole-6-Carboxamide Regioisomer: Distinct Exit Vector vs. Indole-2-Carboxamide and Indole-3-Carboxamide Analogs

Among indole-carboxamide regioisomers, the 6-carboxamide attachment (as in the target compound) positions the amide carbonyl and the pyridinylmethylamine side chain at a distinct angle relative to the indole ring plane, compared with the 2-carboxamide (e.g., N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide) and 3-carboxamide (e.g., VU6004256 scaffold) regioisomers. In the pyrazolyl-indole kinase inhibitor patent literature, the indole carboxamide regioisomer directly influences the compound's ability to access the solvent-exposed region and the ribose pocket of kinase active sites [1]. The 6-carboxamide exit vector provides a trajectory that is distinct from the 2- and 3-substituted indoles, which have been associated with M1 muscarinic PAM activity (EC50 = 155 nM for VU6004256) and other biological profiles . The 6-position attachment enables access to a different region of chemical space that is underrepresented in current kinase inhibitor libraries.

indole carboxamide regioisomerism exit vector geometry kinase selectivity medicinal chemistry SAR

Kinase Selectivity Profile: Pyrazolyl-Indole Scaffold Class-Level Selectivity for ITK over CDK2, GSK3β, and PKA

The pyrazolyl-indole scaffold class, to which the target compound belongs, has been demonstrated to confer intrinsic selectivity for interleukin-2 inducible T-cell kinase (ITK) over closely related kinases. In the foundational SAR study by Heit et al. (2010), (4 or 5-aryl)pyrazolyl-indole derivatives were found to be selective for ITK over IRK, CDK2, GSK3β, and PKA [1]. This selectivity is scaffold-dependent and arises from the specific spatial arrangement of the pyrazole and indole pharmacophores within the ATP-binding pocket. The target compound retains the core pyrazole-indole connectivity while introducing a pyridine-2-position methylene bridge that extends the molecule into the solvent channel. Furthermore, pyrazolyl-indole derivatives have been patented as broad-spectrum kinase inhibitors targeting RET kinase [2] and Aurora kinase [1], confirming the scaffold's versatility. The conserved pyrazole-indole core of the target compound positions it within this selectivity-enabling scaffold class, while its unique substitution pattern provides additional vectors for achieving target-specific interactions.

ITK inhibitor kinase selectivity Tec kinase family pyrazolyl-indole scaffold

Computationally Predicted Drug-Likeness and Physicochemical Property Differentiation from Higher-Molecular-Weight Analogs

The target compound (MW = 331.38 g/mol, C19H17N5O) maintains physicochemical properties within favorable drug-like space, as supported by computational studies on N-methylated indole-pyrazole hybrid compounds [1]. In the DFT study by Matilda and Reji (2021), indoyl pyrazole compounds were subjected to theoretical calculations including HOMO-LUMO analysis, Mulliken population analysis, and reactivity indices, establishing a computational framework for evaluating this compound class [1]. The target compound's molecular weight (331.38) is notably lower than structurally related analogs such as VU6004256 (MW = 465.50, contains difluoro substitution and hydroxycyclohexyl group) , and lower than PF-477736 (MW = 419.5), a Chk1 inhibitor . This lower molecular weight, combined with its balanced heterocyclic composition (5 H-bond acceptors, 2 H-bond donors from the indole NH and amide NH), positions the compound favorably with respect to Lipinski's Rule of Five criteria, offering advantages in solubility, permeability, and synthetic tractability relative to larger, more complex analogs in the same scaffold class.

drug-likeness physicochemical properties Lipinski parameters molecular design

Optimal Procurement and Research Application Scenarios for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide


Kinase Inhibitor SAR Library Expansion Requiring Unique 2-Pyridyl Hinge-Binder Geometry

Procurement of the target compound is indicated when a medicinal chemistry program requires expansion of an existing kinase inhibitor library into chemical space defined by 2-substituted pyridine hinge-binding motifs. The 2-pyridyl geometry provides a hydrogen-bond acceptor vector that is sterically and electronically distinct from the more commonly explored 3- and 4-pyridyl regioisomers [1]. This compound enables SAR exploration of how the pyridine nitrogen position affects kinase selectivity, particularly for ITK-family and RET kinases, where the pyrazolyl-indole scaffold has demonstrated class-level selectivity over CDK2, GSK3β, and PKA [2]. Incorporating this compound into a screening deck diversifies hinge-binder chemical space and reduces library redundancy caused by overrepresentation of 3- and 4-substituted pyridine analogs.

Indole-6-Carboxamide Exit Vector Exploration in ATP-Competitive Kinase Programs

For programs targeting kinases where the ribose pocket or solvent channel represents an underutilized selectivity handle, the indole-6-carboxamide scaffold of the target compound provides a distinct exit vector compared to the more common indole-2- and indole-3-carboxamide regioisomers [1]. The 6-position attachment directs substituents toward the solvent-exposed region with a trajectory that cannot be achieved with 2- or 3-carboxamide scaffolds. This vector differentiation is critical when seeking to exploit kinase-ligand interactions beyond the hinge region to achieve selectivity within a target kinase subfamily. The target compound serves as a versatile intermediate for amide coupling diversification at the indole 6-position, enabling rapid parallel synthesis of focused libraries targeting specific kinome branches.

Computational Chemistry and Molecular Docking Validation Studies

The target compound's well-defined, rigid heterocyclic core (indole-pyridine-pyrazole) makes it suitable as a computational benchmark compound for docking studies and molecular dynamics simulations targeting kinase ATP-binding sites. The DFT computational framework established by Matilda and Reji (2021) for N-methylated indole-pyrazole hybrids provides validated computational parameters (HOMO-LUMO gaps, Mulliken charges, reactivity indices) that can be applied to this structural class [1]. Procurement for in silico screening followed by experimental validation enables efficient triage of virtual hits and provides a cost-effective entry point for academic groups and small biotech companies evaluating the pyrazolyl-indole scaffold class before committing to large-scale synthesis.

Selectivity Profiling Against Kinase Panels in Immuno-Oncology and Allergic Inflammation Programs

Given the scaffold-class selectivity of pyrazolyl-indoles for ITK over IRK, CDK2, GSK3β, and PKA [1], and the demonstrated activity of pyrazolyl-indole derivatives as RET kinase inhibitors [2], the target compound is strategically positioned for procurement by groups investigating T-cell signaling (ITK), allergic asthma models, or RET-driven cancers. The compound's structural features—combining a 2-pyridyl-1-methylpyrazole hinge binder with an indole-6-carboxamide exit vector—offer a starting point for developing selective inhibitors with reduced off-target kinase activity. Procurement of this specific positional isomer is essential, as the 3-pyridyl regioisomer (CAS 2034461-37-3) has a divergent biological profile (antiplasmodial activity) and cannot serve as a substitute.

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